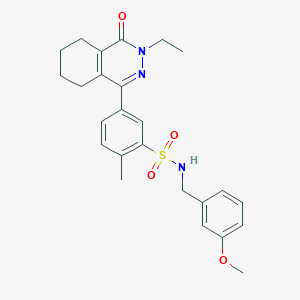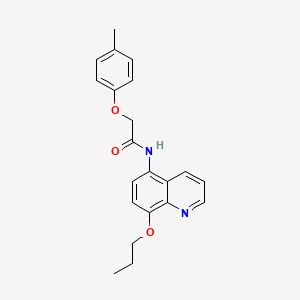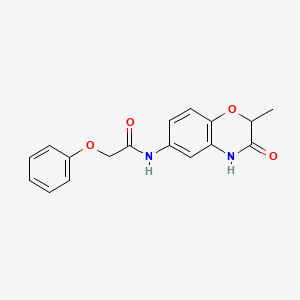![molecular formula C21H22N2O4S B11318125 6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318125.png)
6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its biological activity, and is functionalized with morpholine and thiophene groups, enhancing its chemical versatility and potential for interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the chromene core, followed by the introduction of the carboxamide group. The morpholine and thiophene groups are then added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially forming alcohol derivatives.
Substitution: The morpholine and thiophene groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives of the chromene core.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups that mimic natural substrates.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The chromene core can intercalate with DNA, while the morpholine and thiophene groups enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
4-oxo-4H-chromene-2-carboxamide derivatives: These compounds share the chromene core but differ in their substituents, affecting their biological activity.
Morpholine-containing compounds: These compounds are known for their pharmacological properties, particularly in central nervous system applications.
Thiophene derivatives: These compounds are widely studied for their electronic properties and use in organic electronics.
Uniqueness: The combination of the chromene core with morpholine and thiophene groups in 6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide provides a unique scaffold that enhances its potential for diverse applications in chemistry, biology, and medicine. This structural uniqueness allows for specific interactions with biological targets, making it a promising candidate for further research and development.
特性
分子式 |
C21H22N2O4S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
6-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4S/c1-14-4-5-18-15(11-14)17(24)12-19(27-18)21(25)22-13-16(20-3-2-10-28-20)23-6-8-26-9-7-23/h2-5,10-12,16H,6-9,13H2,1H3,(H,22,25) |
InChIキー |
UEAQNABGHLHZLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11318042.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11318049.png)

![N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11318065.png)
![Propan-2-yl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11318069.png)
![N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11318071.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11318076.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318090.png)

![Methyl 2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate](/img/structure/B11318101.png)
![2,3-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318105.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318122.png)
